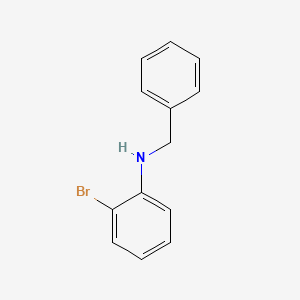

N-苄基-2-溴苯胺

描述

N-Benzyl-2-bromoaniline is a synthetic chemical compound that belongs to the chemical class of aniline derivatives. It has a molecular formula of C13H12BrN and an average mass of 262.145 Da .

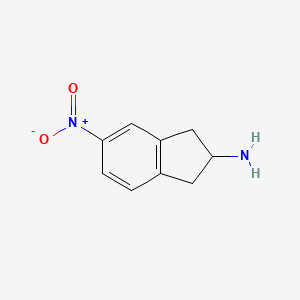

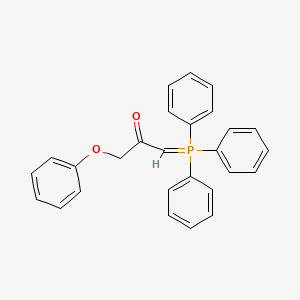

Synthesis Analysis

The synthesis of 2-bromoaniline, a precursor to N-Benzyl-2-bromoaniline, involves three reactions :Alkylation of 2-bromoaniline with benzyl bromide under ostensibly basic N-alkylation conditions resulted in migration of bromine from the 2- to the 4-aryl position .

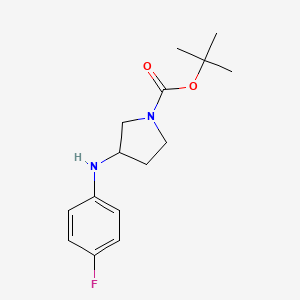

Molecular Structure Analysis

The molecular structure of N-Benzyl-2-bromoaniline consists of a benzene ring attached to an amine (NH2) group and a bromine atom . The bromine atom is attached to the second carbon atom in the benzene ring, while the benzyl group is attached to the nitrogen atom of the amine group .Chemical Reactions Analysis

The chemical reactions involving N-Benzyl-2-bromoaniline are primarily its synthesis reactions. The nitration, conversion of the nitro group to an amine, and bromination are key steps in its synthesis . An unexpected rearrangement was observed when 2-bromoaniline was alkylated with benzyl bromide, resulting in the migration of bromine from the 2- to the 4-aryl position .Physical And Chemical Properties Analysis

N-Benzyl-2-bromoaniline has a molecular weight of 262.14 g/mol. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved documents.科学研究应用

Photochemical Benzylic Bromination

- Scientific Field : Organic & Biomolecular Chemistry

- Application Summary : N-Benzyl-2-bromoaniline is used in the photochemical benzylic bromination process, also known as the Wohl–Ziegler reaction . This process is one of the most well-used methods within synthetic organic photochemistry .

- Methods of Application : The procedure is initiated by the photolysis of the Br–Br bond in Br2, present in low levels in the synthetic reagent N-bromosuccinimide (NBS) . The reaction methodology has been revisited in continuous flow, revealing compatibility with electron-rich aromatic substrates .

- Results or Outcomes : The development of a p-methoxybenzyl bromide generator for PMB protection was successfully demonstrated on a pharmaceutically relevant intermediate on an 11 g scale, giving a 91% yield and a PMB-Br space–time-yield of 1.27 kg L −1 h −1 .

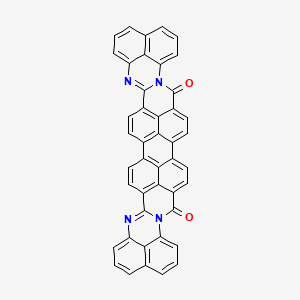

Second-Order Nonlinear Optical (NLO) Effects

- Scientific Field : Photonics Technology

- Application Summary : N-Benzyl-2-bromoaniline is used in the characterization of all second-order nonlinear optical (NLO) coefficients of organic NLO crystals .

- Methods of Application : As-grown bulk N-benzyl-2-methyl-4-nitroaniline (BNA) crystal was processed to expose (100) and (010) crystal orientations with fine optical surfaces by using precision lathe and diamond blade .

- Results or Outcomes : The full elements of second-order NLO tensor can be completely characterized for an organic NLO crystal for the first time .

Photochemical Benzylic Bromination

- Scientific Field : Organic & Biomolecular Chemistry

- Application Summary : N-Benzyl-2-bromoaniline is used in the photochemical benzylic bromination process, also known as the Wohl–Ziegler reaction . This process is one of the most well-used methods within synthetic organic photochemistry .

- Methods of Application : The procedure is initiated by the photolysis of the Br–Br bond in Br2, present in low levels in the synthetic reagent N-bromosuccinimide (NBS) . The reaction methodology has been revisited in continuous flow, revealing compatibility with electron-rich aromatic substrates .

- Results or Outcomes : The development of a p-methoxybenzyl bromide generator for PMB protection was successfully demonstrated on a pharmaceutically relevant intermediate on an 11 g scale, giving a 91% yield and a PMB-Br space–time-yield of 1.27 kg L −1 h −1 .

Second-Order Nonlinear Optical (NLO) Effects

- Scientific Field : Photonics Technology

- Application Summary : N-Benzyl-2-bromoaniline is used in the characterization of all second-order nonlinear optical (NLO) coefficients of organic NLO crystals .

- Methods of Application : As-grown bulk N-benzyl-2-methyl-4-nitroaniline (BNA) crystal was processed to expose (100) and (010) crystal orientations with fine optical surfaces by using precision lathe and diamond blade .

- Results or Outcomes : The full elements of second-order NLO tensor can be completely characterized for an organic NLO crystal for the first time .

安全和危害

While specific safety and hazard information for N-Benzyl-2-bromoaniline was not found, it’s important to handle all chemical compounds with care. Avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

属性

IUPAC Name |

N-benzyl-2-bromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSIVIJKFBJPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435401 | |

| Record name | N-Benzyl-2-bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-2-bromoaniline | |

CAS RN |

71687-81-5 | |

| Record name | N-Benzyl-2-bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

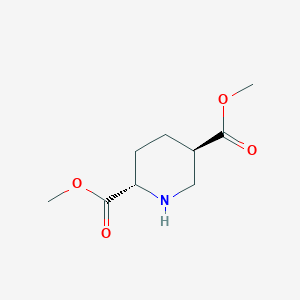

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

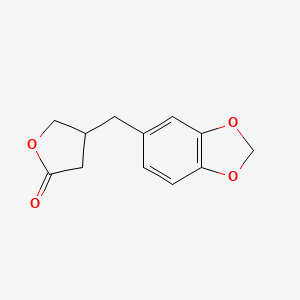

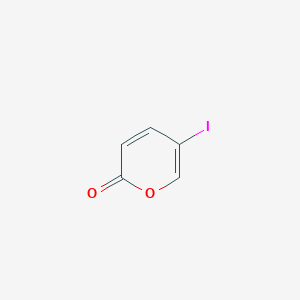

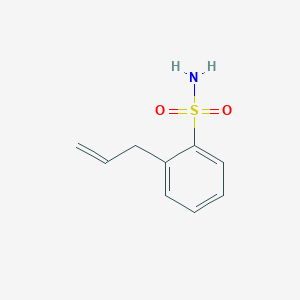

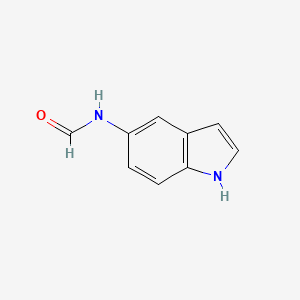

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B1625155.png)